molecular formula C22H19FN4O B6133664 N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide

カタログ番号 B6133664
分子量: 374.4 g/mol
InChIキー: KPFJTZIYVMXFGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.

作用機序

TAK-659 works by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TANK-binding kinase 1 (TBK1). These kinases play important roles in signaling pathways that are involved in cancer cell growth and survival, and inhibiting their activity can lead to the death of cancer cells.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce cell death in a variety of cancer cell types, including lymphoma, leukemia, and solid tumors. Additionally, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the size of tumors in animal models.

実験室実験の利点と制限

One advantage of TAK-659 is that it has shown potent activity against a variety of cancer cell types, including those that are resistant to other therapies. Additionally, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with few adverse effects observed.
One limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, TAK-659 may have limited activity against certain types of cancer, and further research is needed to determine its potential applications.

将来の方向性

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659, as this compound has been shown to enhance the activity of other cancer treatments in preclinical studies. Additionally, researchers may explore the use of TAK-659 in combination with immunotherapies, as this compound has been shown to modulate the immune response in preclinical models.
Another potential future direction is the development of TAK-659 analogs with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. These analogs could potentially improve the efficacy and safety of TAK-659 in clinical settings.
Conclusion
TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in treating various types of cancer. This compound works by inhibiting the activity of several signaling pathways that are involved in cancer cell growth and survival, and has been shown to induce cell death and inhibit tumor growth in animal models. While further research is needed to determine the safety and efficacy of TAK-659 in humans, this compound has the potential to be a valuable addition to the arsenal of cancer treatments available to patients.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoro-N-isopropylbenzamide with 4-(2H-1,2,3-benzotriazol-2-yl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified through various methods, including column chromatography and recrystallization.

科学的研究の応用

TAK-659 has been studied extensively in preclinical models for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, TAK-659 has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the B-cell receptor (BCR) pathway, the Toll-like receptor (TLR) pathway, and the interleukin-1 receptor (IL-1R) pathway.

特性

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-4-fluoro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-15(2)26(22(28)16-7-9-17(23)10-8-16)18-11-13-19(14-12-18)27-24-20-5-3-4-6-21(20)25-27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJTZIYVMXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(4-benzotriazol-2-ylphenyl)-4-fluoro-N-isopropyl-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。